![molecular formula C21H17ClFN5O3S B2514284 6-[[5-[(2-chloro-6-fluorophenyl)methylsulfanyl]-4-(3-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione CAS No. 852049-22-0](/img/structure/B2514284.png)

6-[[5-[(2-chloro-6-fluorophenyl)methylsulfanyl]-4-(3-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

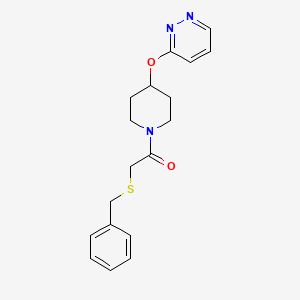

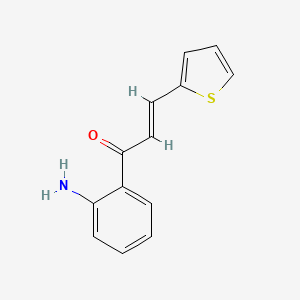

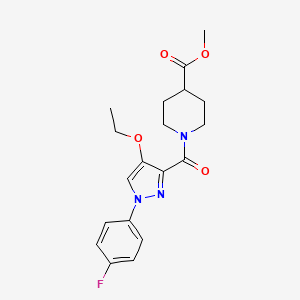

The compound "6-[[5-[(2-chloro-6-fluorophenyl)methylsulfanyl]-4-(3-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione" is a complex molecule that appears to be a derivative of pyrimidine. Pyrimidine derivatives are known for their wide range of biological activities and are often used in pharmaceuticals and agrochemicals. The structure of the compound suggests the presence of a triazole ring, a methoxyphenyl group, and a chloro-fluorophenyl moiety, which could contribute to its potential biological activity.

Synthesis Analysis

The synthesis of related pyrimidine derivatives has been described in the literature. A two-step synthetic strategy has been reported for the synthesis of 6-methylenesubstituted-4-trichloromethyl-2-methylsulfanylpyrimidines. This process involves the cyclization of 5-bromo-4-methoxy-1,1,1-trichloro-pent-3-en-2-ones with 2-methyl-2-pseudothiourea sulfate, followed by a nucleophilic substitution reaction. The nucleophilic substitution of 6-bromomethyl-4-trichloromethyl-2-methylsulfanylpyrimidine with various nucleophiles allows for the introduction of different substituents into the pyrimidine core .

Molecular Structure Analysis

Chemical Reactions Analysis

While the specific chemical reactions of the compound "6-[[5-[(2-chloro-6-fluorophenyl)methylsulfanyl]-4-(3-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione" are not detailed in the provided papers, the general reactivity of pyrimidine derivatives can be discussed. Pyrimidines can undergo various chemical reactions, including nucleophilic substitutions, which are a key step in the synthesis of the related compounds mentioned in the papers . The presence of electron-withdrawing groups such as chloro and fluoro substituents could make the compound more susceptible to nucleophilic attacks.

Physical and Chemical Properties Analysis

Scientific Research Applications

Synthesis and Structural Studies

- The compound is structurally related to pyrimidine derivatives, which have potential applications in various fields including medicinal chemistry and materials science. For example, compounds like 1,2,4-dithiazolidine-3,5-dione serve as amino protecting groups in the synthesis of peptides, glycopeptides, and PNA, indicating the relevance of pyrimidine structures in synthetic chemistry (Barany et al., 2005).

Biological Activity

- Pyrimidine derivatives, such as 5-fluoro-1,3-oxazine-2,6(3H)-dione, have shown inhibitory activity against various biological targets, suggesting that related compounds could have similar biological properties (Bobek et al., 1979).

Chemical Reactions and Transformations

- Pyrimidine derivatives have been synthesized and modified through various chemical reactions, highlighting their versatility as chemical intermediates. For instance, the cyclization of certain carbonyl compounds led to the formation of pyrimidine-2,4-diones, demonstrating the diverse synthetic possibilities of these compounds (Mekuskiene & Vainilavicius, 2006).

Applications in Supramolecular Chemistry

- Pyrimidine derivatives like the dihydropyrimidine-2,4-(1H,3H)-dione functionality have been used in the synthesis of novel crown-containing hydrogen-bonded supramolecular assemblies, indicating their potential application in the field of supramolecular chemistry (Fonari et al., 2004).

Mechanism of Action

Future Directions

properties

IUPAC Name |

6-[[5-[(2-chloro-6-fluorophenyl)methylsulfanyl]-4-(3-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17ClFN5O3S/c1-31-14-5-2-4-13(10-14)28-18(8-12-9-19(29)25-20(30)24-12)26-27-21(28)32-11-15-16(22)6-3-7-17(15)23/h2-7,9-10H,8,11H2,1H3,(H2,24,25,29,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWEMTCNUPARTKF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)N2C(=NN=C2SCC3=C(C=CC=C3Cl)F)CC4=CC(=O)NC(=O)N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17ClFN5O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

473.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-[[5-[(2-chloro-6-fluorophenyl)methylsulfanyl]-4-(3-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-chloro-N2-[2-(3,5-dimethylpiperidin-1-yl)-2-methylpropyl]pyridine-2,5-dicarboxamide](/img/structure/B2514202.png)

![N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-3,3-diphenylpropanamide](/img/structure/B2514211.png)

![2-(2-methoxyphenoxy)-N-[3-(4-phenylpiperazin-1-yl)propyl]acetamide](/img/structure/B2514214.png)

![N-[1-(3-Fluoropyridin-4-yl)ethylidene]hydroxylamine hydrochloride](/img/structure/B2514217.png)